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(s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol

Catalog No.
S14135510
CAS No.
M.F
C9H12N2O4
M. Wt
212.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol

Product Name

(s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol

IUPAC Name

(2S)-2-amino-2-(4-methoxy-3-nitrophenyl)ethanol

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

InChI

InChI=1S/C9H12N2O4/c1-15-9-3-2-6(7(10)5-12)4-8(9)11(13)14/h2-4,7,12H,5,10H2,1H3/t7-/m1/s1

InChI Key

KYRISUCLLBIUDQ-SSDOTTSWSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)[N+](=O)[O-]

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CO)N)[N+](=O)[O-]

(S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol, also known by its CAS number 2227882-63-3, is a chiral compound characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a phenyl ring. Its molecular formula is C9H12N2O4C_9H_{12}N_2O_4, with a molecular weight of approximately 212.20 g/mol. The compound's structural features contribute to its unique chemical properties and potential applications in medicinal chemistry.

Due to its functional groups:

  • Electrophilic Aromatic Substitution: The nitro group is an electron-withdrawing substituent that directs electrophiles to the ortho and para positions of the aromatic ring, facilitating further functionalization.
  • Reductive Amination: The amino alcohol structure allows it to undergo reductive amination reactions, which can be useful in synthesizing more complex molecules.
  • Formation of Derivatives: The hydroxyl group can react with acyl chlorides or isocyanates to form esters or ureas, respectively.

Research indicates that (S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol exhibits significant biological activities. It has been studied for its potential pharmacological effects, particularly in relation to cellular processes involving nicotinamide adenine dinucleotide metabolism. This compound may activate pathways related to nicotinamide adenine dinucleotide biosynthesis, which are crucial for cellular energy metabolism and signaling. Preliminary studies suggest it may also interact with various enzymes, influencing metabolic pathways.

Several synthetic routes have been proposed for the preparation of (S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol:

  • Direct Amination: One method involves treating 4-methoxy-3-nitroaniline with ethylene oxide under basic conditions to yield the desired amino alcohol product.
  • Reduction of Nitro Compounds: Another approach includes the reduction of corresponding nitro compounds using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

The unique structure of (S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol suggests various applications:

  • Pharmaceutical Development: Its potential as a lead compound in developing new therapeutic agents targeting metabolic pathways related to energy metabolism.
  • Biochemical Research: Useful in studies investigating nicotinamide adenine dinucleotide biosynthesis and related cellular processes.

Interaction studies involving (S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol have revealed its potential effects on various biological targets. Preliminary investigations suggest it may influence enzymes involved in nicotinamide adenine dinucleotide biosynthesis, potentially affecting cellular energy levels and signaling pathways. Further studies are needed to elucidate its precise mechanisms of action and any potential side effects.

Several compounds share structural similarities with (S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
2-Aminoethanol141-43-5Simple amino alcohol without aromaticity
4-Nitrophenylethanol100-00-3Contains nitro group but lacks methoxy
2-Methylaminoethanol100-51-6Methyl substitution on amino alcohol
(S)-N-(4-Nitrophenyl)glycine56932-44-6Glycine derivative with nitrophenyl group

Uniqueness: The presence of both methoxy and nitro groups in (S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol distinguishes it from simpler amino alcohols and enhances its potential biological activity compared to other similar compounds. This unique combination may allow it to serve as a lead compound in developing new therapeutic agents targeting specific biological pathways.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

212.07970687 g/mol

Monoisotopic Mass

212.07970687 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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